molecular formula C10H12ClN3O B1526414 4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one CAS No. 1248482-82-7

4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one

Cat. No. B1526414
CAS RN: 1248482-82-7
M. Wt: 225.67 g/mol
InChI Key: BTSSYFDLWBWNGQ-UHFFFAOYSA-N
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Description

“4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one” is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.67 . It is used for research purposes .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 225.67 . The specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

Pharmacological Properties and Synthesis

Research on derivatives of piperazine and pyrimidine, similar to "4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one," has led to the discovery of compounds with potent pharmacological properties. For instance, a series of 4-piperazinopyrimidines with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities have been synthesized and identified for clinical investigations, highlighting their potential in developing new therapeutic agents (Mattioda et al., 1975).

Metabolic Pathways and Antagonistic Activity

The metabolism of L-745,870, a dopamine D(4) selective antagonist structurally related to piperazine derivatives, has been extensively studied in rats, monkeys, and humans. This research provides valuable insights into the metabolic pathways of antipsychotic agents, emphasizing the role of N-dealkylation and the formation of novel mercapturic acid adducts in drug metabolism (Zhang et al., 2000).

Analytical Methodologies

Advancements in analytical techniques have facilitated the picogram determination of novel dopamine D4 receptor antagonists in biological matrices, showcasing the importance of high-performance liquid chromatography and mass spectrometry in pharmacokinetic studies. This work is crucial for understanding the distribution and elimination of drugs in the body, aiding in the optimization of dosing regimens (Chavez-Eng et al., 1997).

Chemical Transformations and Ring Transformations

The study of heterocyclic compounds, including those involving piperazine and pyrimidine rings, has revealed interesting chemical transformations. For example, the conversion of 4-chloro derivatives into triazines through reactions with potassium amide highlights the complexity and versatility of heterocyclic chemistry, which is fundamental in the synthesis of novel compounds with potential applications in various industries (Plas et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray . If swallowed or in contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-[(2-chloropyridin-4-yl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-5-8(1-2-12-9)6-14-4-3-13-10(15)7-14/h1-2,5H,3-4,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSSYFDLWBWNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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